molecular formula C18H12F4N2O3 B4357326 N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B4357326
M. Wt: 380.3 g/mol
InChI Key: WAEIPZQMJOFIRV-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound It is characterized by the presence of a pyridine ring, a tetrafluorophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-pyridinecarboxaldehyde, is reacted with an appropriate amine to form the pyridine derivative.

    Introduction of the Tetrafluorophenoxy Group: The tetrafluorophenoxy group is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Final Coupling: The final step involves coupling the pyridine derivative with the furan ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinylmethyl)-5-[(2,3,4,5-tetrafluorophenoxy)methyl]-2-furamide
  • N-(2-pyridinylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thiopheneamide

Uniqueness

N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its tetrafluorophenoxy group, in particular, may enhance its stability and reactivity.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O3/c19-12-7-13(20)16(22)17(15(12)21)26-9-11-4-5-14(27-11)18(25)24-8-10-3-1-2-6-23-10/h1-7H,8-9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEIPZQMJOFIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
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N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
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N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
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N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Reactant of Route 5
N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Reactant of Route 6
N-(pyridin-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

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